3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one
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Overview
Description
3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is a complex organic compound that features a combination of thiophene, pyridine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one typically involves multi-step organic reactions One common approach is to start with the synthesis of the indole and thiophene intermediates, followed by their coupling through a series of condensation and cyclization reactions The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene and indole moieties can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of alcohols or amines from the carbonyl or nitro groups.
Substitution: Formation of halogenated derivatives or substituted thiophenes and pyridines.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The indole and pyridine moieties are known to interact with various biological targets, making this compound a candidate for drug development. It has shown promise in preliminary studies as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its electronic properties make it suitable for applications in organic electronics.
Mechanism of Action
The mechanism of action of 3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The thiophene ring contributes to the compound’s electronic properties, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Thienyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one
- 3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-3-yl)indolin-1-yl)propan-1-one
- 3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-2-yl)propan-1-one
Uniqueness
3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is unique due to the specific arrangement of its functional groups. The combination of thiophene, pyridine, and indole moieties in a single molecule provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-9-13-25-20(15)4-5-21(24)23-12-8-18-14-17(2-3-19(18)23)16-6-10-22-11-7-16/h2-3,6-7,9-11,13-14H,4-5,8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDNLXVHFSPOCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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